3-Bromo-4-ethoxy-4-oxobutanoate
Overview
Description
3-Bromo-4-ethoxy-4-oxobutanoate is an organic compound with the molecular formula C6H8BrO4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-4-oxobutanoate typically involves the bromination of ethyl acetoacetate. A common method includes the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CH3COCH2COOEt+Br2→BrCH2COCH2COOEt+HBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 4-ethoxy-4-oxobutanoate derivatives.
Hydrolysis: In the presence of aqueous acid or base, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions under reflux conditions.
Major Products:
Substitution: Formation of substituted 4-ethoxy-4-oxobutanoate derivatives.
Reduction: Formation of 4-ethoxy-4-hydroxybutanoate.
Hydrolysis: Formation of 4-ethoxy-4-oxobutanoic acid.
Scientific Research Applications
3-Bromo-4-ethoxy-4-oxobutanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-4-ethoxy-4-oxobutanoate exerts its effects involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial in the synthesis of various derivatives and in the modification of molecular structures .
Comparison with Similar Compounds
Ethyl 4-bromo-3-oxobutanoate: Similar structure but lacks the ethoxy group.
Methyl 3-bromo-4-oxobutanoate: Similar brominated ester with a methyl group instead of an ethyl group.
Uniqueness: 3-Bromo-4-ethoxy-4-oxobutanoate is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-bromo-4-ethoxy-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3H2,1H3,(H,8,9)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSVNDZMTCGBCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrO4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80833136 | |
Record name | 3-Bromo-4-ethoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80833136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86938-13-8 | |
Record name | 3-Bromo-4-ethoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80833136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.